molecular formula C17H34O2 B592228 Methyl Palmitate-d3 CAS No. 60443-57-4

Methyl Palmitate-d3

Cat. No.: B592228
CAS No.: 60443-57-4
M. Wt: 273.475
InChI Key: FLIACVVOZYBSBS-BMSJAHLVSA-N
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Description

Methyl Palmitate-d3 is a deuterated form of methyl palmitate, a fatty acid ester derived from palmitic acid and methanol. The chemical formula for this compound is C17H31D3O2, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

C15H31COOH+CD3ODC15H31COOCD3+H2O\text{C15H31COOH} + \text{CD3OD} \rightarrow \text{C15H31COOCD3} + \text{H2O} C15H31COOH+CD3OD→C15H31COOCD3+H2O

Industrial Production Methods

Industrial production of this compound involves the same esterification process but on a larger scale. The process includes the purification of the product through distillation and crystallization to achieve high purity levels suitable for analytical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl Palmitate-d3 undergoes several types of chemical reactions, including:

    Hydrodeoxygenation: Converts the ester into hydrocarbons using hydrogen and a catalyst.

    Transesterification: Reacts with another alcohol to form a different ester.

    Oxidation: Forms carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Hydrodeoxygenation: Typically uses nickel or palladium catalysts under high pressure and temperature.

    Transesterification: Requires an alcohol (e.g., methanol) and a base catalyst such as sodium methoxide.

    Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrodeoxygenation: Produces alkanes such as hexadecane.

    Transesterification: Yields different esters depending on the alcohol used.

    Oxidation: Results in carboxylic acids like palmitic acid.

Scientific Research Applications

Methyl Palmitate-d3 is widely used in various scientific research fields:

Comparison with Similar Compounds

Methyl Palmitate-d3 can be compared with other fatty acid methyl esters such as:

    Methyl Stearate: Similar structure but derived from stearic acid.

    Methyl Oleate: Contains a double bond, making it unsaturated.

    Methyl Linoleate: Has two double bonds, making it polyunsaturated.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and precision in mass spectrometry.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from analytical chemistry to medical research.

Properties

CAS No.

60443-57-4

Molecular Formula

C17H34O2

Molecular Weight

273.475

IUPAC Name

trideuteriomethyl hexadecanoate

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3

InChI Key

FLIACVVOZYBSBS-BMSJAHLVSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC

Synonyms

Hexadecanoic Acid Methyl Ester-d3;  Palmitic Acid Methyl Ester-d3;  Edenor ME-C 16-80MY-d3;  Emery 2216-d3;  Metholene 2216-d3;  Methyl Hexadecanoate-d3;  Methyl n-Hexadecanoate-d3;  Methyl Palmitate-d3;  NSC 4197-d3;  Pastell M 16-d3;  Uniphat A60-d3;  n-Hexad

Origin of Product

United States

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